Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable phenol derivative with a carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The vinyl group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(3-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
- Methyl-(3-vinyl-phenyl)-carbamic acid tert-butyl ester
- Methyl-(3-trifluoromethyl-5-phenyl)-carbamic acid tert-butyl ester
Uniqueness
Methyl-(3-trifluoromethyl-5-vinyl-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of both trifluoromethyl and vinyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the vinyl group can provide reactive sites for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[3-ethenyl-5-(trifluoromethyl)phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-6-10-7-11(15(16,17)18)9-12(8-10)19(5)13(20)21-14(2,3)4/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKJFHNBITWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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